molecular formula C12H13NO2 B13871236 2-Propan-2-ylindolizine-7-carboxylic acid

2-Propan-2-ylindolizine-7-carboxylic acid

Cat. No.: B13871236
M. Wt: 203.24 g/mol
InChI Key: GMRGPXIQVSPGMB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propan-2-ylindolizine-7-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-cyanocyclopropane-1-carboxylic acid with a base and iodine to form the indolizine ring system . This reaction proceeds through the formation of a carboanion intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Propan-2-ylindolizine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indolizine derivatives, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propan-2-ylindolizine-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

2-propan-2-ylindolizine-7-carboxylic acid

InChI

InChI=1S/C12H13NO2/c1-8(2)10-6-11-5-9(12(14)15)3-4-13(11)7-10/h3-8H,1-2H3,(H,14,15)

InChI Key

GMRGPXIQVSPGMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CN2C=CC(=CC2=C1)C(=O)O

Origin of Product

United States

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